8-Iodo-6-methoxyquinoline
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Overview
Description
8-Iodo-6-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8INO It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-6-methoxyquinoline typically involves the iodination of 6-methoxyquinoline. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Major Products:
Substitution: Formation of 8-substituted-6-methoxyquinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-methoxyquinoline.
Scientific Research Applications
8-Iodo-6-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Iodo-6-methoxyquinoline involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. Additionally, it can induce oxidative stress in cells, leading to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species (ROS) plays a crucial role in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
6-Methoxyquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Fluoroquinoline: Exhibits enhanced biological activity due to the presence of fluorine.
Uniqueness of 8-Iodo-6-methoxyquinoline: The presence of both iodine and methoxy groups in this compound makes it unique. The iodine atom increases its reactivity in substitution and coupling reactions, while the methoxy group enhances its solubility and biological activity. This combination of functional groups provides a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
8-iodo-6-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,1H3 |
InChI Key |
XGOOIXPFNZXQFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)I |
Origin of Product |
United States |
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